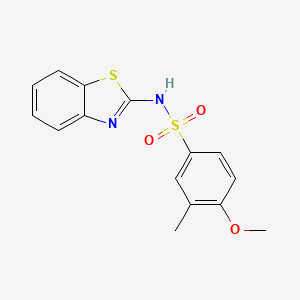

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C15H14N2O3S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-9-11(7-8-13(10)20-2)22(18,19)17-15-16-12-5-3-4-6-14(12)21-15/h3-9H,1-2H3,(H,16,17) |

InChI Key |

QHKLRFSIZOHROJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)OC |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation of 4-Methoxy-3-Methylbenzene

4-Methoxy-3-methylbenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid (HSO₃Cl). The methoxy group directs sulfonation to the para position (relative to itself), while the methyl group at position 3 sterically hinders adjacent sites. This yields 4-methoxy-3-methylbenzenesulfonic acid , which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Reaction Conditions

Alternative Routes

-

Diazotization-Sulfonation : Starting from 4-methoxy-3-methylaniline, diazotization followed by treatment with sulfur dioxide and cuprous chloride introduces the sulfonyl group.

-

Oxidation of Thiols : Oxidation of 4-methoxy-3-methylthiophenol with hydrogen peroxide or chlorine gas provides the sulfonic acid, which is then chlorinated.

Coupling with 2-Aminobenzothiazole

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 2-aminobenzothiazole. This step requires careful control of stoichiometry and reaction conditions to minimize side reactions.

Reaction Protocol

A mixture of 4-methoxy-3-methylbenzenesulfonyl chloride (1 equiv) and 2-aminobenzothiazole (1.2 equiv) is refluxed in acetone or tetrahydrofuran (THF) with a base such as pyridine or triethylamine to scavenge HCl. Completion is monitored by thin-layer chromatography (TLC), and the product is isolated via recrystallization from ethanol or column chromatography.

Optimized Conditions

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Formation of the Sulfonate Intermediate : The sulfonyl chloride reacts with the amine to form a sulfonate intermediate.

-

Deprotonation and Bond Formation : The base abstracts a proton from the amine, facilitating nucleophilic attack on the electrophilic sulfur atom.

Purification and Characterization

Recrystallization

Crude product is dissolved in hot ethanol and cooled to induce crystallization. Impurities such as unreacted starting materials or byproducts remain in the mother liquor.

Spectral Data (Representative Example)

Comparative Analysis of Methodologies

Solvent Effects

Base Selection

-

Pyridine : Acts as both base and solvent, simplifying workup but may lead to tar formation at high temperatures.

-

Triethylamine : Requires stoichiometric amounts but facilitates cleaner product isolation.

Challenges and Mitigation Strategies

Moisture Sensitivity

Sulfonyl chlorides hydrolyze readily to sulfonic acids. Reactions must be conducted under anhydrous conditions, and reagents should be stored over molecular sieves.

Byproduct Formation

-

Disulfonamides : Controlled stoichiometry (1:1.2 sulfonyl chloride:amine) minimizes over-alkylation.

-

Oxidation Byproducts : Use of inert atmosphere (N₂ or Ar) prevents oxidation of the benzothiazole ring.

Scalability and Industrial Relevance

Pilot-scale syntheses employ continuous-flow reactors to improve heat transfer and reduce reaction times. A representative protocol involves:

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or pyridine, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Halogenated Analogs :

- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (X = F, Cl, Br) exhibit distinct crystal systems depending on the halogen. The fluoro derivative crystallizes in monoclinic P2₁/c, while chloro and bromo analogs adopt tetragonal P-421c .

- Key Interactions: N–H···N(thiazoyl) hydrogen bonds and π···π stacking dominate supramolecular stabilization. Halogen size influences packing: larger halogens (Br) increase van der Waals interactions but reduce hydrogen-bonding efficiency compared to smaller halogens (F) . Methoxy vs.

Nitro-Substituted Derivatives :

- Nitro Positional Isomers : Para-nitro groups promote dimeric structures via N–H···O(sulfonate) bonds, while meta-nitro groups favor N–H···π interactions. The target compound’s methoxy group may similarly influence dimerization patterns .

Iodo-Substituted Analogs :

- N-(1,3-Benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide exhibits I···π interactions, which are absent in the methoxy-methyl derivative. Instead, the latter may rely on C–H···O(methoxy) contacts .

Table 1: Crystallographic Data Comparison

Physical Properties :

- Melting Points : Halogenated derivatives exhibit higher melting points (Cl: 172–174°C; Br: higher) than the fluoro analog (110–112°C) due to increased molecular symmetry and packing efficiency. The methoxy-methyl derivative’s melting point is expected to fall between fluoro and chloro analogs due to moderate steric effects .

- Solubility : Methoxy groups enhance solubility in polar solvents compared to halogens, which increase hydrophobicity.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-methoxy-3-methylbenzenesulfonamide is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, research findings, and comparisons with similar compounds.

Structural Information

- Molecular Formula : C15H14N2O3S2

- Molecular Weight : 334.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2)OC

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. It has been shown to target essential pathways involved in cell wall synthesis and DNA replication in bacterial cells, leading to growth inhibition. Additionally, it may interact with various molecular targets that modulate inflammatory responses.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell integrity or inhibiting critical metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies show that it induces apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the activation of caspases and subsequent cell death.

Case Study: Anticancer Activity

In a study assessing the compound's effects on HCT116 colon cancer cells, it was found to have an IC50 value of approximately 0.43 µM, indicating potent activity compared to other compounds tested (IC50 for Melampomagnolide B was 4.93 µM) . The treatment significantly inhibited cell proliferation and migration while promoting apoptosis.

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide | Chlorine substituent instead of methoxy | Varying antimicrobial potency |

| N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide | Nitro group enhances electron withdrawal | Increased reactivity and potential toxicity |

| N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide | Amino group introduces hydrogen bonding | Improved solubility and binding affinity |

In Vitro Studies

Several studies have demonstrated the biological activity of this compound through various assays:

- Antimicrobial Efficacy : Effective against Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : Studies using molecular docking suggest strong binding affinity to key enzymes involved in cancer metabolism.

Future Directions

Further research is warranted to explore:

- The full range of biological activities across different cell lines.

- Potential synergistic effects when combined with other therapeutic agents.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.